molecular formula C12H17BrClNO2 B8076709 Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B8076709
M. Wt: 322.62 g/mol
InChI Key: RNXUAGRVXWQERN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 2-bromobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

    Esterification: The final step involves the esterification of the resulting amino acid derivative with hydrochloric acid to form the hydrochloride salt of Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies to understand the interaction of amino acid derivatives with biological targets.

    Industrial Applications: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-phenylpropanoate hydrochloride: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride: The bromine atom is positioned differently, affecting the compound’s properties.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, influencing solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and bromophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13;/h4-7H,3,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXUAGRVXWQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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